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molecular formula C19H15Cl2NO5S B8544377 Ethyl 4,6-dichloro-3-formyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carboxylate

Ethyl 4,6-dichloro-3-formyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carboxylate

Cat. No. B8544377
M. Wt: 440.3 g/mol
InChI Key: CHEVKGHLRRHXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05519048

Procedure details

Combine 3-formyl-2-carboethoxy-4,6-dichloroindole (46.3 g. 162 mmol) and anhydrous potassium carbonate (44.9 g, 325 mmol) in dimethylformamide (600 mL). Add p-toluenesulfonyl chloride (42.9 g, 225 mmol). After 18 hours, pour the reaction mixture into water (3 L) and stir to give a solid. Filter, rinse with water and diethyl ether, and recrystallize from acetonitrile/dichloroethane to give the title compound: mp 189°-191° C. (dec); Rf =0.64 (silica gel, 1/1 ether/hexane); 1H NMR (CDCl3) δ10.71 (s, 1H), 8.00 (m, 3H), 7.36 (m, 3H), 4.61 (q, 2H, J=7.2 Hz), 2.41 (s, 3H), 1.49 (t, 3H, J=7.1 Hz).
Quantity
46.3 g
Type
reactant
Reaction Step One
Quantity
44.9 g
Type
reactant
Reaction Step Two
Quantity
42.9 g
Type
reactant
Reaction Step Three
Name
Quantity
3 L
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:11]2[C:6](=[CH:7][C:8]([Cl:13])=[CH:9][C:10]=2[Cl:12])[NH:5][C:4]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[O:2].C(=O)([O-])[O-].[K+].[K+].[C:25]1([CH3:35])[CH:30]=[CH:29][C:28]([S:31](Cl)(=[O:33])=[O:32])=[CH:27][CH:26]=1.O>CN(C)C=O>[CH:1]([C:3]1[C:11]2[C:6](=[CH:7][C:8]([Cl:13])=[CH:9][C:10]=2[Cl:12])[N:5]([S:31]([C:28]2[CH:29]=[CH:30][C:25]([CH3:35])=[CH:26][CH:27]=2)(=[O:33])=[O:32])[C:4]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
46.3 g
Type
reactant
Smiles
C(=O)C1=C(NC2=CC(=CC(=C12)Cl)Cl)C(=O)OCC
Step Two
Name
Quantity
44.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
42.9 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Four
Name
Quantity
3 L
Type
reactant
Smiles
O
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a solid
FILTRATION
Type
FILTRATION
Details
Filter
WASH
Type
WASH
Details
rinse with water and diethyl ether
CUSTOM
Type
CUSTOM
Details
recrystallize from acetonitrile/dichloroethane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(=O)C1=C(N(C2=CC(=CC(=C12)Cl)Cl)S(=O)(=O)C1=CC=C(C=C1)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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